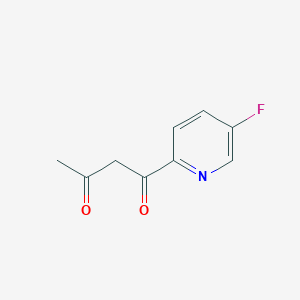

1-(5-Fluoropyridin-2-yl)butane-1,3-dione

Description

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

1-(5-fluoropyridin-2-yl)butane-1,3-dione |

InChI |

InChI=1S/C9H8FNO2/c1-6(12)4-9(13)8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3 |

InChI Key |

UCJPPBCJCNKRQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Addition to Pyridine Derivatives

Method Overview:

This approach involves the nucleophilic addition of enolate ions to pyridine derivatives, particularly 5-fluoropyridine-2-carbonitrile, followed by hydrolysis and oxidation steps to yield the target compound.

- Starting with 5-fluoropyridine-2-carbonitrile, a Grignard reagent such as methylmagnesium bromide is added in an inert solvent like tetrahydrofuran (THF) at low temperatures (-78°C to -65°C).

- The intermediate is then hydrolyzed with hydrochloric acid to produce the corresponding ketone, which is further purified.

- High yields (up to 95%).

- Good control over reaction conditions.

- Requires low-temperature conditions and inert atmosphere.

- Sensitive to moisture and air.

Direct Condensation of Pyridine Derivatives with 1,3-Dicarbonyl Compounds

Method Overview:

This method involves condensing 5-fluoropyridine-2-carboxaldehyde or related derivatives with 1,3-dicarbonyl compounds like acetylacetone under basic conditions.

- React 5-fluoropyridine-2-carboxaldehyde with acetylacetone in ethanol or methanol in the presence of sodium methoxide or sodium ethoxide.

- Reflux the mixture, then purify by recrystallization or chromatography.

- Synthesis yields approximately 81% using sodium methylate in methanol, with reflux overnight.

- The reaction proceeds via aldol condensation and cyclization, forming the butane-1,3-dione backbone attached to the pyridine ring.

- Straightforward and scalable.

- Moderate to high yields.

- Possible formation of side products due to competing aldol reactions.

Multi-step Synthesis via Trifluoromethylation and Functional Group Transformations

Method Overview:

This approach involves initial synthesis of a pyridine derivative, followed by trifluoromethylation and subsequent oxidation to introduce fluorine and the dione moiety.

- Synthesize 1-(pyridin-2-yl)ethanone derivatives.

- React with ethyl trifluoroacetate in the presence of sodium methoxide in methanol, under reflux, to obtain 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Methanol, sodium methylate, reflux | 81% | Conversion of pyridin-2-yl-ethanone with trifluoroester. |

- Incorporates fluorine efficiently.

- Suitable for synthesizing fluorinated analogs.

- Requires handling of trifluoroester reagents.

Alternative Routes via Oxidation of Corresponding Precursors

Method Overview:

Oxidation of 1-(5-fluoropyridin-2-yl)alkanes or their derivatives using oxidizing agents like potassium permanganate or chromium-based reagents.

- Limited data specific to this compound but common for similar pyridine derivatives.

- Usually yields moderate amounts (~50-60%) and involves harsh conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic addition | 5-fluoropyridine-2-carbonitrile | Methylmagnesium bromide | -78°C to room temp, inert | Up to 95% | High yield, controlled | Low temp, moisture sensitive |

| Condensation with 1,3-dicarbonyl | 5-fluoropyridine-2-carbaldehyde | Sodium methylate | Reflux, overnight | ~81% | Simple, scalable | Side reactions possible |

| Trifluoromethylation | Pyridin-2-yl derivatives | Ethyl trifluoroacetate | Reflux in methanol | 81% | Fluorination, functionalization | Handling trifluoro reagents |

| Oxidation of precursors | Pyridine derivatives | Oxidants (KMnO4, CrO3) | Harsh conditions | 50-60% | Versatile | Harsh conditions, lower selectivity |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The diketone moiety facilitates nucleophilic additions due to its electron-deficient carbonyl groups. Key reactions include:

-

Grignard Reagent Addition :

Reacts with alkyl/aryl magnesium halides to form tertiary alcohols. For example, methylmagnesium bromide adds to the β-carbonyl group under anhydrous THF conditions (0°C to RT), yielding 3-hydroxy-3-methyl-1-(5-fluoropyridin-2-yl)butan-1-one.

Mechanism :

-

Enolate Formation :

Treating with NaH or LDA generates enolates, which participate in alkylation or aldol reactions. The α-proton of the diketone (pKa ≈ 9–11) is abstracted selectively.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocycles:

-

Pyrazole Synthesis :

Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form 1-(5-fluoropyridin-2-yl)-3-methyl-1H-pyrazole-4,5-dione .

Conditions :Reagent Solvent Temperature Yield (%) PhNHNH₂ EtOH 80°C 72–78 -

Thiazole Formation :

Condensation with thiosemicarbazide in acidic conditions produces thiazole derivatives .

Condensation Reactions

The diketone participates in Knoevenagel and Claisen condensations:

-

Knoevenagel with Malononitrile :

Reacts with malononitrile in ethanol (piperidine catalyst) to form 2-(3-oxo-1-(5-fluoropyridin-2-yl)-1,3-dihydroinden-2-ylidene)malononitrile .

Key Data :

\text{Yield} = 65%; \ \lambda_{\text{max}} = 420\ \text{nm}\ (\text{UV-Vis}) $$

-

Claisen-Schmidt Condensation :

Forms chalcone analogs with aromatic aldehydes (e.g., benzaldehyde) under basic conditions .

Photochemical [2+2] Cycloaddition

The enone system undergoes UV-induced dimerization:

-

Product :

Cis-anti-cis cyclobutane dimer (λ = 254 nm, THF solvent) .

Stereoselectivity :

Governed by the triplet excited state and electron-withdrawing fluorine substituent .

Electrophilic Aromatic Substitution

The fluoropyridine ring directs electrophiles to specific positions:

-

Nitration :

Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the pyridine ring (meta to fluorine) .

Rationale :

Fluorine’s -I effect deactivates the ring, favoring meta substitution. -

Halogenation :

Bromine (FeBr₃ catalyst) substitutes at the 3-position (ortho to diketone).

Coordination Chemistry

The diketone acts as a bidentate ligand for transition metals:

-

Cu(II) Complexes :

Forms stable complexes with Cu(NO₃)₂ in methanol, confirmed by ESR and UV-Vis spectroscopy .

Application :

Catalyzes oxidation of alkanes (e.g., cyclohexane → cyclohexanol) .

Biological Activity Derivatives

Functionalized analogs exhibit bioactive properties:

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)butane-1,3-dione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated pyridine moiety makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Fluoropyridin-2-yl)butane-1,3-dione with structurally related β-diketones, focusing on substituent effects, electronic properties, and functional applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparative Insights:

Electronic Effects: The 5-fluoropyridin-2-yl group introduces strong electron-withdrawing effects, which likely enhance the acidity of the β-diketone protons compared to non-fluorinated analogs (e.g., 1-(pyridin-3-yl)butane-1,3-dione) . This property is critical for chelation in metal complexes or proton-transfer reactions. In contrast, thiophen-2-yl derivatives (e.g., 1-(thiophen-2-yl)butane-1,3-dione) leverage sulfur’s polarizability for electropolymerization and catalysis, a feature absent in fluoropyridinyl analogs .

Structural and Crystallographic Behavior :

- Fluorine’s small atomic radius and high electronegativity in This compound may promote tighter molecular packing and stronger intermolecular C–H···F or N–H···O interactions, as seen in related fluorouracil derivatives .

- Comparatively, 1-(piperidin-1-yl)butane-1,3-dione adopts a chair conformation in its crystal structure, with hydrogen bonding forming 2D layers—a pattern that fluoropyridinyl analogs might disrupt due to steric/electronic differences .

Reactivity and Applications: 1-(4-Fluorophenyl)butane-1,3-dione demonstrates regioselective synthesis of nitroso-pyrazolylquinoxalines, suggesting fluorinated β-diketones’ utility in heterocyclic chemistry . Thiophene-based analogs show promise in polymer-supported catalysis, whereas fluoropyridinyl derivatives may excel in pharmaceuticals due to fluorine’s bioactivity (e.g., 5-fluorouracil derivatives ).

Market and Safety Profiles :

- Industrial analogs like 1-(o-tolyl)butane-1,3-dione have well-documented market analyses (2020–2025), highlighting production costs and supply chains—data gaps exist for the fluoropyridinyl variant .

- Safety data for 1-(3-chlorophenyl)butane-1,3-dione emphasize GHS compliance, suggesting similar protocols would apply to fluorinated derivatives .

Research Findings and Data Gaps

- ESIPT (Excited-State Intramolecular Proton Transfer) : Fluorinated aryl-β-diketones like FFBD (1-(4-fluorophenyl)-2-(furan-2-yl)butane-1,3-dione) exhibit slowed ESIPT kinetics due to fluorine’s electron-withdrawing effects, a trend likely applicable to the target compound .

- Coordination Chemistry : Thiophene-based β-diketones form Zn(II) complexes for polymerizable catalysts, but fluoropyridinyl analogs may offer alternative coordination modes (e.g., N–F···metal interactions) .

- Synthetic Utility : Fluorinated β-diketones serve as precursors for bioactive heterocycles, though direct evidence for this compound remains sparse .

Biological Activity

1-(5-Fluoropyridin-2-yl)butane-1,3-dione is a fluorinated organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological applications. Its unique structure allows it to interact with biological systems in ways that can modulate enzyme activity and receptor functions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈FNO₂. The presence of the fluorine atom in the pyridine ring enhances its lipophilicity and can influence its binding interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can enhance binding affinity, while the butane-1,3-dione moiety may participate in hydrogen bonding and other molecular interactions. These properties make it a valuable candidate for developing enzyme inhibitors and modulators of receptor activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated derivatives can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways.

| Compound | Target Organism | ID50 (M) |

|---|---|---|

| This compound | E. coli | 1 x 10⁻⁷ |

| 3-Oxa-FU (analog) | S. faecium | 9 x 10⁻⁸ |

This table illustrates the inhibitory concentrations observed in related studies, suggesting that the compound could be effective against pathogenic microorganisms .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that it could inhibit nitric oxide (NO) secretion induced by lipopolysaccharide (LPS), a common inflammatory stimulus.

| Treatment | NO Production (%) |

|---|---|

| Control | 100% |

| PDTC | 58.27 ± 4.19 |

| Compound X (this compound) | 49.70 ± 3.62 |

These results indicate a potential for developing anti-inflammatory agents based on this compound .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Inhibition : A study focused on the inhibition of specific enzymes involved in metabolic pathways relevant to cancer treatment showed promising results, with the compound demonstrating effective inhibition at micromolar concentrations.

- Drug Development : Research into fluorinated compounds has led to the synthesis of analogs that exhibit enhanced pharmacokinetic properties, paving the way for new drug candidates targeting various diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Fluoropyridin-2-yl)butane-1,3-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives are often prepared using Suzuki-Miyaura cross-coupling with boronic acids (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) under Pd catalysis . Optimize reaction conditions by varying catalysts (e.g., Pd(PPh₃)₄), solvents (THF/DMF), and temperature (60–100°C). Monitor intermediates via TLC and purify via column chromatography. Yields >70% can be achieved by controlling stoichiometry and avoiding hydrolysis of the dione moiety .

Q. How should spectroscopic techniques (NMR, IR) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: δ 8.5–8.7 ppm (pyridinyl H), δ 6.1–6.3 ppm (dione CH₂), and δ 2.5–3.0 ppm (dione CH₃). Fluorine coupling may split peaks .

- ¹³C NMR : Peaks at ~170 ppm (ketone C=O) and ~150 ppm (fluoropyridinyl C-F) confirm the backbone .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch). Compare with computational spectra (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent interactions. Perform:

- DSC/TGA : Assess thermal stability and phase transitions.

- Solubility studies : Test in polar (DMSO, MeOH) vs. nonpolar solvents (hexane) under controlled humidity.

- Crystallography : Compare X-ray structures with literature to identify crystal packing effects . Cross-validate data using multiple batches synthesized under identical conditions .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., electrophilic dione carbons) .

- MD Simulations : Model solvation effects in aqueous/organic mixtures to predict hydrolysis rates.

- Docking Studies : If used as a bioactive probe, simulate interactions with protein targets (e.g., kinases) to guide functionalization .

Q. What experimental designs evaluate this compound’s potential as a biochemical probe for protein labeling?

- Methodological Answer :

- Stability Assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Conjugation Testing : React with thiol-containing biomolecules (e.g., cysteine residues) under mild conditions (pH 6.5–7.5, 25°C). Confirm adduct formation via MALDI-TOF MS .

- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) and track localization in live cells via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.